molecular formula C13H13N3O4S B3263672 N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 377769-52-3

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No. B3263672
CAS RN: 377769-52-3
M. Wt: 307.33 g/mol
InChI Key: POKPHEDBFKATIT-UHFFFAOYSA-N
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Description

This compound is a derivative of sulfonamide, which is a group of compounds characterized by the SO2NH2 functional group . Sulfonamides are known for their antibiotic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of vibrational modes and potential energy distributions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the melting point, boiling point, and solubility can be measured experimentally .

Scientific Research Applications

Broad Spectrum Bioactivity

Sulfonamide derivatives, including N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide, have been found to display a wide range of bioactivities after chemical structural modifications. These modifications have led to sulfonamide derivatives showing antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. Such derivatives are considered to have significant development value and are active areas of research for designing new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Novel Cyclic Compounds Synthesis

Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, which is structurally related to this compound. These studies have led to the development of unique polyheterocyclic compounds, multifunctional click cycloalkyne agents, and cyclopenta[c]piperidine alkaloids. Such compounds are valuable for discovering functional molecules and pharmaceuticals, demonstrating the versatility of aminobenzenesulfonamide derivatives in organic synthesis and the pharmaceutical industry (Kyosuke Kaneda, 2020).

Environmental and Food Analysis

Antibodies developed against sulfonamides, including derivatives of this compound, have been used in various assays and techniques for environmental research and risk control. These applications include the detection of herbicides, polychlorinated biphenyls, surfactants, and selected veterinary drugs in environmental samples and food products. The development of immunoassays and biosensors for these compounds demonstrates the importance of sulfonamides in environmental monitoring and food safety (M. Fránek & K. Hruška, 2018).

Advanced Oxidation Processes

The study of advanced oxidation processes (AOPs) for the degradation of organic pollutants in water has included sulfonamide compounds. Research into the degradation pathways, by-products, and biotoxicity of these processes provides insights into the environmental impact of sulfonamide pollutants and contributes to the development of more efficient water treatment technologies (Mohammad Qutob et al., 2022).

Mechanism of Action

The mechanism of action for sulfonamides, a related class of compounds, involves the inhibition of folic acid synthesis in susceptible organisms .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. They include information on its reactivity, toxicity, and precautions for handling and storage .

properties

IUPAC Name

N-(4-aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPHEDBFKATIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219064
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

377769-52-3
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377769-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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